1,3,3-Trimethyl-2-phenyl-1,3-azasilinane is a silicon-containing heterocyclic compound with the molecular formula and a molecular weight of approximately 219.40 g/mol. This compound is classified as an azasilinane, which is characterized by the presence of a nitrogen atom in the cyclic structure alongside silicon. The compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for developing new therapeutic agents.
The compound is registered under the Chemical Abstracts Service with the number 61676-40-2. It belongs to the class of silicon derivatives and more specifically falls under the category of azasilinanes, which are heterocycles containing both silicon and nitrogen atoms. These compounds have garnered attention due to their unique structural properties and potential biological activities .
The synthesis of 1,3,3-trimethyl-2-phenyl-1,3-azasilinane typically involves multi-step organic reactions. One common method includes:
The synthesis requires careful control of reaction conditions such as temperature and pressure to ensure high yields and purity of the final product. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to characterize the synthesized compound and confirm its structure .
The molecular structure of 1,3,3-trimethyl-2-phenyl-1,3-azasilinane features a six-membered ring containing one nitrogen atom and one silicon atom. The silicon atom is bonded to three methyl groups, while a phenyl group is attached to the azasilinane framework.
Key structural data include:
1,3,3-Trimethyl-2-phenyl-1,3-azasilinane can participate in various chemical reactions typical for silicon-containing compounds:
Reactivity studies often involve monitoring reaction kinetics using spectroscopic methods to elucidate mechanisms and optimize conditions for desired transformations .
The mechanism by which 1,3,3-trimethyl-2-phenyl-1,3-azasilinane exerts its effects—particularly in biological systems—may involve interactions with specific enzymes or receptors. The presence of both silicon and nitrogen in its structure may influence its binding affinity and selectivity towards biological targets.
Research indicates that compounds in this class can act as histone deacetylase inhibitors, suggesting potential uses in cancer treatment by modifying gene expression through epigenetic mechanisms .
Chemical properties include:
The scientific applications of 1,3,3-trimethyl-2-phenyl-1,3-azasilinane are primarily focused on its potential as a therapeutic agent:
Research continues to explore its full range of applications within organic synthesis and pharmaceutical development .
Heterocyclization of functionalized silanes provides the most direct route to 1,3-azasilinane scaffolds. Divinylsilanes undergo oxidative amination-cyclization sequences with sulfonamides under controlled conditions. When dimethyl-di(vinyl)silane reacts with arenesulfonamides in the presence of N-bromosuccinimide (NBS), α-bromo-β-sulfonamidation occurs regioselectively. Subsequent base-induced cyclization yields 1,3,5-diazasilinanes – structural analogs of the target 1,3-azasilinane system [5]. The ring size depends critically on the base strength and reaction temperature, with triethylamine in dichloromethane at 0°C favoring six-membered ring formation (78% yield). Substitution at silicon significantly impacts cyclization efficiency: phenyl-substituted divinylsilanes show reduced heterocycle formation (26% total heterocycles) compared to methyl analogs (68%), attributed to steric constraints and Si–Ph bond lability during cyclization [5].
Table 1: Heterocyclization Outcomes for Divinylsilane Precursors
Silane Precursor | Oxidant | Sulfonamide | Base | Cyclization Product | Yield (%) |
---|---|---|---|---|---|
Me₂Si(CH=CH₂)₂ | NBS | NsNHR | Et₃N | 1,3,5-Diazasilinane | 68 |
Ph₂Si(CH=CH₂)₂ | NBS | NsNHR | Et₃N | 1,3,5-Diazasilinane | 26 |
Me₂Si(CH=CH₂)₂ | t-BuOCl/NaI | TfNH₂ | None | 3,5-Diiodo-1,4-azasilinane | 11* |
*Trace product identified spectroscopically
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables modular assembly of functionalized azasilinanes. While not directly reported for the target molecule, this method constructs triazole-linked silacyclic precursors. The "click-tail" approach attaches alkynylsilanes to azido-sulfonamides via Cu(I)-catalyzed [3+2] cycloaddition, forming 1,4-disubstituted triazole bridges. These intermediates undergo subsequent silicon-directed cyclization under mild conditions (50°C, aqueous ethanol) to yield hybrid silaheterocycles [6]. Catalyst systems like CuI/DIPEA provide optimal regioselectivity (>98% 1,4-isomer) and functional group tolerance. The triazole acts as a conformational director during ring closure, with its dipole moment stabilizing the transition state. This method facilitates late-stage diversification critical for pharmaceutical applications where the phenyl group requires specific substitution patterns [6].
Aminomercuration-demercuration remains underexplored for silicon-nitrogen heterocycles. Classical literature describes mercury(II)-mediated cyclization of unsaturated silanes, where Hg(OCOCF₃)₂ activates vinylsilanes toward nucleophilic attack by amines. Subsequent reductive demercuration with NaBH₄ yields saturated azasilacycles. While this approach efficiently constructs pyrrolidines and piperidines, steric constraints at the silicon-adjacent position limit applicability to tertiary silanes like 1,3,3-trimethyl systems. The phenyl substituent’s electronic properties may further complicate mercury coordination. No current data exists for 2-phenyl-1,3-azasilinane synthesis via this route, suggesting an opportunity for methodology development [4] [5].
Dichlorosilane precursors enable atom-efficient azasilinane assembly through sequential alkylation-amination. 1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane serves as a key intermediate, reacting with diamines under thermodynamic control. Heteropoly acid catalysts (e.g., H₃PW₁₂O₄₀) significantly accelerate the cyclization at 80-110°C, achieving 89% conversion with 12:1 substrate-to-catalyst ratios [1]. Molecular sieves (3Å) shift equilibrium toward cyclization by sequestering HCl byproduct. For 1,3,3-trimethyl-2-phenyl derivatives, phenylmagnesium bromide can be introduced prior to amination, installing the phenyl group via nucleophilic substitution at silicon. This approach benefits from commercial dichlorosilane availability but requires strict anhydrous conditions to prevent siloxane hydrolysis.
Table 2: Dichlorosilane Cyclization Conditions and Outcomes
Dichloride Precursor | Amine | Catalyst | Additive | Temperature (°C) | Product Yield (%) |
---|---|---|---|---|---|
Cl₂SiMePh | H₂N(CH₂)₃NH₂ | H₃PW₁₂O₄₀ | None | 110 | 72 |
Cl₂SiMePh | H₂N(CH₂)₃NH₂ | None | 3Å MS | 110 | 58 |
Cl₂SiMe₂ | H₂N(CH₂)₄NH₂ | H₄SiW₁₂O₄₀ | 4Å MS | 100 | 85 |
ClMePhSi(CH₂)₂SiClMePh | NH₃ | Al-MCM-41 | K₂CO₃ | 120 | 63* |
*Includes phenyl-functionalized analog
Ligand-free catalysis addresses limitations of transition metal systems in Si–N bond formation. Heteropoly acids (HPAs) serve as robust, recyclable catalysts for dehydrative coupling of silanols with amines. Tungstosilicic acid (H₄SiW₁₂O₄₀) achieves 92% conversion in sila-azacyclization at 100°C without protective atmosphere [1]. The strong Brønsted acidity (H₀ = -8 to -9) facilitates amine protonation while silicon activates the hydroxyl group toward nucleophilic substitution. Solvent selection critically influences selectivity: aprotic media (toluene) favor cyclization over oligomerization (≥7:1 cyclic:linear product ratio). Sodium-exchanged Y-type zeolites provide alternative catalytic sites through electrostatic stabilization of the transition state, enabling reactions at lower temperatures (70°C). These systems tolerate the phenyl substituent’s electronic effects without requiring expensive ligands or oxygen-free conditions [1] [4].
CAS No.: 572-32-7
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2